molecular formula C18H31N3O13P2 B1260662 dTDP-L-rhodosamine

dTDP-L-rhodosamine

Cat. No. B1260662
M. Wt: 559.4 g/mol
InChI Key: XPIWJCQKSXFPJI-WYVHVMBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-beta-L-rhodosamine is a dTDP-sugar having beta-L-rhodosamine as the sugar component. It is a conjugate acid of a dTDP-beta-L-rhodosamine(1-).

Scientific Research Applications

Role in Biosynthesis Pathways and Drug Development

dTDP-L-rhodosamine is involved in several biosynthetic pathways and has applications in drug development. The synthesis of dTDP-L-rhodosamine is critical for the viability and virulence of many human pathogenic bacteria. This makes enzymes involved in its synthesis potential targets for therapeutic intervention against diseases like tuberculosis. For instance, dTDP-L-rhamnose biosynthesis enzymes from Streptococcus pyogenes have been explored for their role in producing structurally similar rhamnose polysaccharides, crucial for bacterial cell walls, suggesting a pathway for developing new antibiotics (van der Beek et al., 2019).

Structural and Functional Studies

Several studies have focused on understanding the structure and function of enzymes involved in the biosynthesis of dTDP-L-rhodosamine. For example, the crystal structure of dTDP-6-deoxy-d-xylo-4-hexulose 3,5 epimerase (RmlC) from Salmonella enterica, which is involved in the rhamnose biosynthetic pathway, has been determined. This structural understanding is crucial for designing antibacterial drugs targeting these pathways (Christendat et al., 2000).

Application in Antibiotic Synthesis

Research also explores the use of dTDP-L-rhodosamine in the synthesis of antibiotics. For instance, enzymes like AknK have been studied for their role in assembling the sugar portion of anthracycline antibiotics, which affects their biological activity. AknK catalyzes the addition of sugars like dTDP-L-2-deoxyfucose and dTDP-L-daunosamine, indicating its potential use in the chemoenzymatic synthesis of anthracycline variants (Lu et al., 2004).

Potential in Genetic Research

The study of dTDP-L-rhodosamine synthetic enzymes can also contribute to genetic research. The functional characterization of these enzymes provides insights into the genetics of dTDP-Rhamnose synthetic enzymes, aiding in the understanding of bacterial genetics and the development of genetic interventions (Yang et al., 2021).

properties

Product Name

dTDP-L-rhodosamine

Molecular Formula

C18H31N3O13P2

Molecular Weight

559.4 g/mol

IUPAC Name

[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C18H31N3O13P2/c1-9-7-21(18(25)19-17(9)24)14-6-12(22)13(32-14)8-30-35(26,27)34-36(28,29)33-15-5-11(20(3)4)16(23)10(2)31-15/h7,10-16,22-23H,5-6,8H2,1-4H3,(H,26,27)(H,28,29)(H,19,24,25)/t10-,11-,12-,13+,14+,15+,16+/m0/s1

InChI Key

XPIWJCQKSXFPJI-WYVHVMBXSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)N(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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